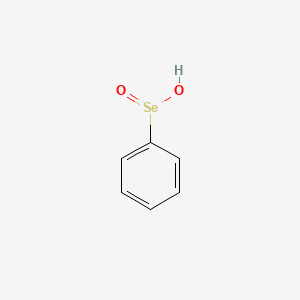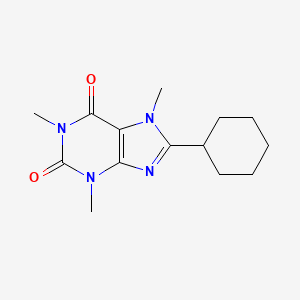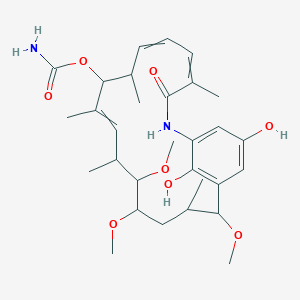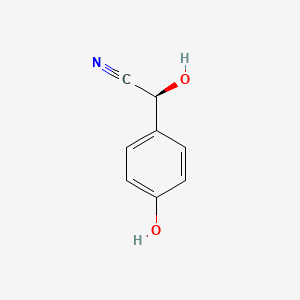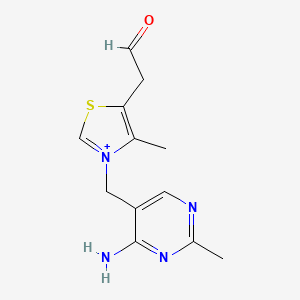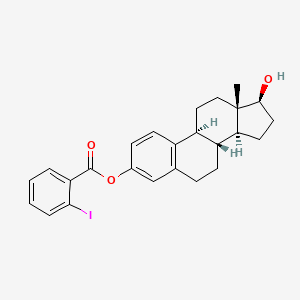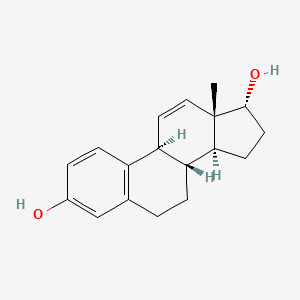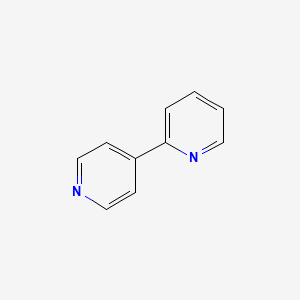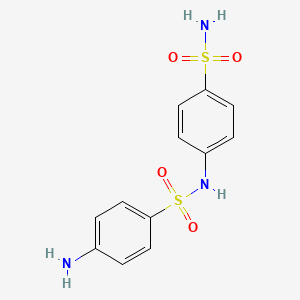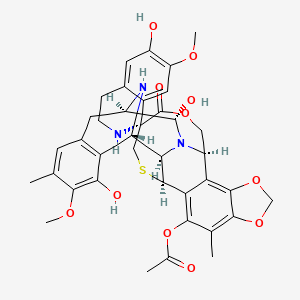
Ecteinascidine 729
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ecteinascidine 729 is a natural product found in Ecteinascidia turbinata with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Ecteinascidin 729, a marine natural product, exhibits significant antitumor activity. It is particularly effective against a range of cancers, including P388 leukemia and B16 melanoma. This compound binds to the minor groove of DNA, potentially forming covalent adducts with DNA by binding to the N-2 of guanine. This mechanism is similar to that of saframycin antibiotics. Studies have shown that ET-729 remains stable under certain conditions and demonstrates potent antiproliferative activity at remarkably low concentrations. This activity is sustained over time, suggesting a lasting therapeutic effect (Reid et al., 1996).
DNA Interaction and Selectivity
ET-729 is known to interact with DNA in a specific manner. It has been shown to alkylate guanine N2 in the DNA minor groove, which contributes to its antitumor properties. The interaction of ET-729 with DNA involves covalent bonding, leading to structural changes in the DNA. This interaction is crucial for its effectiveness as an anticancer agent. Studies comparing ET-729 to other DNA minor groove alkylating agents have revealed differences in sequence specificity, indicating a unique interaction profile for ET-729 (Pommier et al., 1996).
Synthesis and Structural Analysis
Efficient synthetic procedures have been developed for ET-729 due to its low natural availability and potent antitumor properties. The synthesis process involves selective demethylation steps and has been optimized for large-scale production. Structural analysis of ET-729 and its analogs has provided insights into their antitumor activity and potential applications in cancer treatment (Menchaca et al., 2003).
Gene Expression and Transcriptional Effects
ET-729 affects gene expression and transcriptional activity in cancer cells. It has been observed to inhibit activated transcription without significantly impacting uninduced transcription. This selective inhibition of transcription can play a crucial role in its antitumor efficacy. Microarray analysis indicates that ET-729 selectively blocks the activation of certain genes while leaving others unaffected, highlighting its potential as a targeted anticancer therapy (Friedman et al., 2002).
Propiedades
Número CAS |
114899-27-3 |
|---|---|
Fórmula molecular |
C38H41N3O11S |
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21-,22+,28+,29-,35-,36+,38-/m1/s1 |
Clave InChI |
UPGCDKVJPIRNTG-VIHNCQKYSA-N |
SMILES isomérico |
CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES canónico |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Sinónimos |
ecteinascidin 729 ET-729 NSC 638718 NSC638718 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




